5-ethyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
5-ethyl-2-phenyl-7-[4-(3-phenylpropanoyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3/c1-2-30-19-23(26-24(20-30)28(36)33(29-26)22-11-7-4-8-12-22)27(35)32-17-15-31(16-18-32)25(34)14-13-21-9-5-3-6-10-21/h3-12,19-20H,2,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFJNGUXOXETSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Structural Overview
The compound belongs to the class of pyrazolo[4,3-c]pyridine derivatives, characterized by a heterocyclic structure that contains nitrogen atoms in its ring. Its intricate structure includes multiple functional groups such as ethyl, phenyl, and piperazine moieties, which contribute to its biological activity.
Molecular Structure
| Component | Description |
|---|---|
| Core Structure | Pyrazolo[4,3-c]pyridine |
| Functional Groups | Ethyl, Phenyl, Piperazine |
| Molecular Formula | CHNO |
| Molecular Weight | 402.52 g/mol |
Pharmacological Properties
The biological activity of this compound has been evaluated in various studies:
- Anticonvulsant Activity : Similar compounds have shown potential in treating epilepsy. For instance, derivatives with piperazine rings have demonstrated efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole tests in animal models . The introduction of specific substituents has been linked to enhanced anticonvulsant effects.
- Neuroprotective Effects : The structural similarities to known neuroprotective agents suggest potential applications in neurodegenerative diseases. Studies indicate that modifications to the piperazine moiety can significantly influence neuroprotective properties.
- Antimicrobial Activity : Some pyrazolo[4,3-c]pyridine derivatives exhibit antimicrobial properties. Research has shown that certain modifications can enhance activity against various bacterial strains, making them candidates for further development as antimicrobial agents.
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Synthesis and Anticonvulsant Activity : A study synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity using MES and pentylenetetrazole models. The findings indicated that specific structural features were crucial for efficacy .
- Docking Studies : Computational docking studies have been conducted to predict the binding affinity of similar compounds to various biological targets. These studies suggest that the presence of a piperazine ring may enhance binding to receptor sites involved in neurotransmission and seizure activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Core Modifications: Replacement of the pyrazolo[4,3-c]pyridine core with pyrazolo[4,3-d]pyrimidine (e.g., in PDE5 inhibitors) reduces molecular rigidity but enhances hydrogen-bonding capacity with enzyme active sites .
Piperazine Substituents: 3-Phenylpropanoyl (target compound) vs. 2-propylpentanoyl (): The longer acyl chain in the latter may enhance lipid bilayer interaction but reduce aqueous solubility. Cinnamoyl (): The conjugated system could confer antioxidant or anti-inflammatory properties via radical scavenging . Ethyl ester (): Serves as a hydrolyzable prodrug moiety, enabling controlled release of active metabolites .
Biological Implications :
- Compounds with 4-nitrophenyl or ethoxy groups (e.g., ) exhibit strong PDE5 inhibition, suggesting the target compound’s piperazine-carbonyl group may similarly interact with PDE catalytic domains .
- Smaller substituents (e.g., 5-methyl in ) correlate with improved solubility but reduced target affinity due to decreased steric bulk .
Q & A
Q. What are the typical synthetic routes for preparing pyrazolo[4,3-c]pyridin-3(5H)-one derivatives?
A common approach involves multi-step synthesis starting with hydrazine derivatives and ketones or aldehydes to form the pyrazole ring. Cyclization reactions, such as those using substituted acrylonitriles or carbonyl intermediates, are critical. For example, pyrazolo[1,5-a]pyrimidine derivatives (structurally similar) are synthesized via condensation of aminopyrazoles with β-diketones or enaminones, followed by cyclization under reflux conditions in polar solvents like ethanol or pyridine . Piperazine-containing moieties (as in the target compound) may be introduced via nucleophilic substitution or coupling reactions, such as amide bond formation using carbodiimide reagents .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and piperazine-carbonyl connectivity. For example, in pyrazolo[1,5-a]pyrimidines, aromatic protons resonate between δ 6.5–8.5 ppm, while ethyl groups appear as triplets near δ 1.2–1.5 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- X-ray crystallography : For unambiguous structural confirmation. Single-crystal studies at 298 K with R factors < 0.06 (e.g., as in ) are standard for resolving complex heterocycles .
Q. How can solubility and formulation challenges be addressed for in vitro assays?
Use buffered solutions (e.g., ammonium acetate at pH 6.5) to enhance solubility . For hydrophobic derivatives, co-solvents like DMSO (<1% v/v) or surfactants (e.g., Tween-80) may be employed. Pre-formulation studies should assess stability under assay conditions (e.g., 37°C, pH 7.4) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Core modifications : Vary substituents on the pyrazolo-pyridinone core (e.g., replace ethyl with isopropyl) to assess steric effects.
- Piperazine moiety : Introduce substituents (e.g., methyl, fluorine) on the piperazine ring to modulate electronic properties and bioavailability. demonstrates that substituting phenyl hydrazines with electron-withdrawing groups (e.g., chlorine) enhances inhibitory activity against enzymes like aminopeptidase N .
- 3-Phenylpropanoyl group : Replace with bioisosteres (e.g., biphenyl or heteroaryl groups) to optimize binding affinity.
Q. What strategies resolve contradictions in synthetic yields or purity data?
- Reaction optimization : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent ratio). For example, flow chemistry (as in ) improves reproducibility by controlling residence time and mixing efficiency .
- Purification : Compare column chromatography (silica gel, gradient elution) vs. recrystallization (e.g., ethanol/water mixtures). In , recrystallization from dioxane yielded 70% pure product, while chromatography achieved >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
